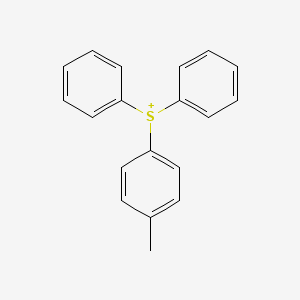

(4-Methylphenyl)diphenylsulfonium

説明

BenchChem offers high-quality (4-Methylphenyl)diphenylsulfonium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methylphenyl)diphenylsulfonium including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(4-methylphenyl)-diphenylsulfanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17S/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOCMILJXXUEHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17S+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701047684 | |

| Record name | (4-Methylphenyl)diphenylsulfonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701047684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47045-31-8 | |

| Record name | (4-Methylphenyl)diphenylsulfonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701047684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

In-Depth Technical Guide: Synthesis and Characterization of (4-Methylphenyl)diphenylsulfonium Salts

Executive Summary

(4-Methylphenyl)diphenylsulfonium (also known as p-tolyldiphenylsulfonium) salts are critical components in modern photolithography as photoacid generators (PAGs) and serve as versatile radical precursors in metal-catalyzed cross-coupling reactions[1]. This whitepaper provides a comprehensive, field-proven guide to the synthesis and characterization of these salts, focusing on the triflate (OTf) derivative. By analyzing the mechanistic causality behind two primary synthetic pathways—chlorotrimethylsilane (TMSCl)-activated Grignard substitution and hypervalent iodine aryl transfer—this guide equips researchers with self-validating protocols to ensure high-yield, chemoselective production.

Mechanistic Design & Synthetic Pathways

The synthesis of unsymmetrical triarylsulfonium salts traditionally suffers from harsh conditions, poor yields, or a lack of chemoselectivity. To overcome these barriers, two advanced methodologies have been developed, each relying on specific stereoelectronic principles.

Pathway A: TMSCl-Activated Grignard Substitution

Reacting diaryl sulfoxides with aryl Grignard reagents typically requires forcing conditions due to the poor electrophilicity of the sulfinyl sulfur. The introduction of TMSCl acts as a highly effective oxygenophile[2].

Causality: TMSCl binds to the sulfoxide oxygen, forming a [Ph2S-O-TMS]+ intermediate. This significantly increases the electrophilicity of the sulfur center, allowing the p-tolylmagnesium bromide to attack at ambient temperatures[2]. The subsequent elimination of hexamethyldisiloxane (or related silanolates) drives the reaction forward, preventing the reversal of the nucleophilic attack and avoiding the harsh conditions that typically degrade functional groups[3].

Fig 1: TMSCl-mediated activation and Grignard substitution pathway.

Pathway B: Selective Aryl Transfer via Hypervalent Iodine

An alternative, transition-metal-catalyzed approach utilizes the transfer of an aryl group from a diaryliodonium(III) salt to a diaryl sulfide[1].

Causality: When using an unsymmetrical iodonium salt, controlling which aryl group transfers to the sulfide is challenging. By utilizing an aryl(mesityl)iodonium(III) salt, the bulky mesityl (Mes) group provides extreme steric hindrance[1]. This "ortho-steric effect" completely blocks the transfer of the mesityl group, forcing the exclusive transfer of the p-tolyl group to the diphenyl sulfide, yielding the desired sulfonium salt without mixed byproducts[1].

Fig 2: Cu-catalyzed selective aryl transfer exploiting the mesityl steric block.

Experimental Protocols (Self-Validating Workflows)

To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating checkpoints.

Protocol A: TMSCl-Activated Grignard Synthesis[2]

-

System Preparation: Flame-dry a two-neck round-bottom flask under argon. Moisture is detrimental as it hydrolyzes TMSCl, halting the activation cascade.

-

Activation: Dissolve diphenyl sulfoxide (1.0 equiv) in anhydrous THF. Add TMSCl (1.2 equiv) dropwise at 0 °C.

-

Validation Checkpoint: Stir for 15 minutes; the solution should remain clear, indicating successful formation of the soluble [Ph2S-O-TMS]+ intermediate.

-

-

Nucleophilic Substitution: Slowly add p-tolylmagnesium bromide (1.5 equiv, in THF) via syringe pump over 30 minutes at 0 °C.

-

Validation Checkpoint: The reaction mixture will turn cloudy as magnesium salts (MgBrCl) precipitate, visually confirming the progression of the substitution[4].

-

-

Quenching & Metathesis: Warm to room temperature and stir for 2 hours. Quench with 10% aqueous HBr. To obtain the triflate salt, add an aqueous solution of sodium trifluoromethanesulfonate (NaOTf) (2.0 equiv) and stir vigorously.

-

Isolation: Extract with dichloromethane (DCM). Wash the organic layer with water to remove residual inorganic salts. Dry over MgSO₄, concentrate, and recrystallize from DCM/diethyl ether to yield the pure product.

Protocol B: Hypervalent Iodine Aryl Transfer[1]

-

Reaction Assembly: In a sealed tube, combine diphenyl sulfide (1.0 equiv), p-tolyl(mesityl)iodonium triflate (1.2 equiv), and Cu(OBz)₂ (5 mol%) in chlorobenzene.

-

Thermal Transfer: Heat the mixture to 130 °C for 4–6 hours.

-

Validation Checkpoint: Monitor via TLC (UV detection at 254 nm). The disappearance of the iodonium salt spot and the emergence of a highly polar spot at the baseline (the sulfonium salt) confirms successful aryl transfer.

-

-

Purification: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel column chromatography (using a DCM/Methanol gradient) to isolate the sulfonium triflate[5].

Analytical Characterization

Robust characterization is required to confirm the structural integrity of the synthesized (4-Methylphenyl)diphenylsulfonium triflate. The p-tolyl methyl group provides a distinct singlet in ¹H NMR, serving as a primary diagnostic marker.

| Analytical Method | Diagnostic Signals / Values | Structural Assignment |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.46 (s, 3H) | Methyl group (-CH₃) of the p-tolyl ring[5]. |

| δ 7.49 (d, J = 8.3 Hz, 2H) | Aromatic protons ortho to the methyl group[5]. | |

| δ 7.61 (d, J = 8.8 Hz, 2H) | Aromatic protons meta to the methyl group[5]. | |

| δ 7.68–7.76 (m, 10H) | Protons of the two unsubstituted phenyl rings[5]. | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 21.0 | Carbon of the methyl group[5]. |

| δ 120.7 (q, JCF = 320.0 Hz) | Triflate (CF₃SO₃⁻) counterion carbon[5]. | |

| δ 121.4, 125.5, 131.1–134.2, 145.5 | Aromatic ring carbons[5]. | |

| Infrared Spectroscopy (IR) | 3064, 2928, 1591, 1476 cm⁻¹ | C-H aromatic stretch, C-H aliphatic stretch, C=C aromatic[5]. |

| Melting Point | 97–98 °C | Physical state confirmation (Gray/White solid)[5]. |

Note on Mass Spectrometry: While sulfonium cations are typically analyzed in positive ion mode ESI-MS, modern analytical workflows have demonstrated that counterions like triflate can be effectively quantified in negative ion mode, providing a holistic view of the salt's composition and collisional stability[6].

Conclusion

The synthesis of (4-Methylphenyl)diphenylsulfonium salts demands precise control over stereoelectronics and chemoselectivity. By employing either TMSCl-mediated activation of sulfoxides or the sterically directed aryl transfer from mesityliodonium salts, researchers can achieve high-purity sulfonium compounds. Implementing the self-validating checkpoints described herein ensures analytical confidence, streamlining downstream applications in photochemistry and complex organic synthesis.

References

-

Takenaga, N., et al. "Catalytic and non-catalytic selective aryl transfer from (mesityl)iodonium(III) salts to diarylsulfide compounds." ARKIVOC, 2021, vii, 7-18. ARKAT USA. URL: [Link]

-

"Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability." ChemRxiv, 2021. URL: [Link]

Sources

Physicochemical Properties and Application Dynamics of (4-Methylphenyl)diphenylsulfonium Salts

Executive Summary

In the vanguard of microelectronics, extreme ultraviolet (EUV) lithography, and advanced additive manufacturing, the precise spatial and temporal control of chemical reactions is paramount. (4-Methylphenyl)diphenylsulfonium salts (typically paired with counterions like triflate, nonaflate, or hexafluorophosphate) serve as highly efficient, thermally stable Photoacid Generators (PAGs)[1]. By translating photonic energy into strong Brønsted acids, these compounds act as the catalytic engines driving solubility switches in chemically amplified resists (CARs) and initiating cationic ring-opening polymerizations[2].

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic specifications. We will dissect the causality behind the physicochemical properties of this specific triarylsulfonium derivative, explore its photolytic mechanisms, and provide self-validating, field-proven protocols for its deployment in both lithographic and 3D printing workflows.

Physicochemical Profiling & Causality

The substitution of a methyl group at the para position of one phenyl ring fundamentally alters the molecule's behavior compared to an unsubstituted triphenylsulfonium salt. This electron-donating group modifies the electron density of the sulfonium core, subtly red-shifting the absorption spectrum and significantly enhancing solubility in organic casting solvents like Propylene Glycol Monomethyl Ether Acetate (PGMEA)[3].

Table 1: Core Physicochemical Properties (Triflate Variant)

| Property | Value | Causality / Experimental Significance |

| Molecular Formula | The triflate ( | |

| Molecular Weight | 426.47 g/mol | Provides an optimal mass-to-volume ratio, limiting unwanted acid diffusion during thermal baking, which is critical for minimizing Line-Edge Roughness (LER)[1]. |

| Melting Point | 98–102 °C | Ensures the PAG remains in a stable, solid-state matrix during the high-temperature Soft Bake (typically 90–110 °C) without premature thermal degradation[4]. |

| Density | ~1.27 g/cm³ | Influences the free volume within the polymer matrix. Uniform dispersion prevents phase separation (PAG aggregation) in ultra-thin films[4]. |

| Primary Absorption | DUV (193nm, 248nm), EUV (13.5nm) | Matches industry-standard lithography emission sources. The high absorption cross-section at 13.5 nm maximizes the quantum yield of acid generation[3]. |

Photochemical Mechanism & Kinetics

The efficacy of (4-Methylphenyl)diphenylsulfonium salts lies in their rapid, irreversible photolysis. Upon irradiation, the molecule undergoes excitation, leading to the homolytic or heterolytic cleavage of the carbon-sulfur (C-S) bond[5].

In the dominant homolytic pathway, the cleavage yields an aryl radical and a diphenylsulfinyl radical cation. The radical cation subsequently abstracts a hydrogen atom from the surrounding polymer matrix or solvent (denoted as

Photolytic mechanism of triarylsulfonium salts generating Brønsted acid.

Expert Insight: The quantum yield (

Application Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a diagnostic checkpoint to verify the physicochemical behavior of the (4-Methylphenyl)diphenylsulfonium salt.

Protocol A: EUV Chemically Amplified Resist (CAR) Formulation and Processing

This protocol outlines the use of (4-Methylphenyl)diphenylsulfonium nonaflate or triflate in a high-resolution lithography workflow[1].

Workflow of chemically amplified resist processing using sulfonium PAGs.

Step-by-Step Methodology:

-

Matrix Formulation: Dissolve a protecting-group polymer (e.g., poly(hydroxystyrene-ran-tert-butyl methacrylate)), 5 wt% (4-Methylphenyl)diphenylsulfonium triflate, and 0.5 wt% base quencher (e.g., trioctylamine) in PGMEA[1].

-

Causality Check: The base quencher is critical. It neutralizes stray acid generated in unexposed areas, preventing "dark erosion" and controlling the acid diffusion length.

-

-

Spin Coating & Soft Bake: Spin the solution onto a silicon wafer at 1500 RPM for 30s. Bake at 90 °C for 60 seconds.

-

Validation: The film thickness should be measured via ellipsometry. A stable thickness confirms the PAG has not sublimated, validating its high thermal stability.

-

-

Exposure: Expose the film to EUV (13.5 nm) or DUV (248 nm) radiation through a photomask.

-

Post-Exposure Bake (PEB): Bake the wafer at 90–110 °C for 60 seconds[1].

-

Causality Check: The heat provides the activation energy for the generated triflic acid to catalytically cleave the tert-butyl protecting groups, switching the polymer from hydrophobic to hydrophilic.

-

-

Development: Immerse in 0.26N Tetramethylammonium hydroxide (TMAH) for 30 seconds. The exposed regions will dissolve (Positive Tone).

Protocol B: Cationic Photopolymerization for Additive Manufacturing

(4-Methylphenyl)diphenylsulfonium salts are highly effective for crosslinking epoxies and vinyl ethers in SLA or inkjet 3D printing[2].

Step-by-Step Methodology:

-

Resin Preparation: Mix 97 wt% cycloaliphatic epoxide (e.g., 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate) with 3 wt% (4-Methylphenyl)diphenylsulfonium hexafluorophosphate[2].

-

Causality Check: Hexafluorophosphate (

) is preferred here over triflate because it creates a bulkier, less nucleophilic counterion, which prevents premature termination of the growing cationic polymer chain.

-

-

Sensitization (Optional): If curing with 365 nm or 405 nm LEDs, add 0.5 wt% of a photosensitizer (e.g., ITX or a BODIPY derivative)[5]. The sensitizer absorbs the longer wavelength and transfers the energy to the sulfonium salt via electron transfer.

-

Layer Deposition & Curing: Deposit a 50 µm layer and expose to UV light (

).-

Validation: Monitor the conversion using real-time Fourier Transform Infrared (RT-FTIR) spectroscopy. Track the disappearance of the epoxy peak at ~790

. A rapid decrease confirms efficient acid generation and ring-opening propagation.

-

-

Thermal Post-Cure: Bake the printed part at 80 °C for 2 hours to drive the "dark cure" (living cationic polymerization) to completion, maximizing mechanical tensile strength[2].

Conclusion

(4-Methylphenyl)diphenylsulfonium salts represent a masterclass in chemical tuning. By leveraging the subtle electronic and steric effects of the 4-methyl substitution, researchers achieve the perfect balance of organic solubility, thermal stability, and high quantum yield acid generation. Whether driving the sub-10 nm resolution required for next-generation semiconductors or the robust mechanical properties needed in additive manufacturing, understanding the causality behind these physicochemical properties is the key to mastering their application.

References

-

[4] Lookchem. (4-METHYLPHENYL)DIPHENYL SULFONIUM TRIFLUOROMETHANESULFONATE. Available at: [Link]

-

[2] Google Patents. US11173667B2 - Precision system for additive fabrication. Available at:

-

[1] MDPI. Dielectric Response Spectroscopy as Means to Investigate Interfacial Effects for Ultra-Thin Film Polymer-Based High NA EUV Lithography. Available at:[Link]

-

[5] National Science Foundation (NSF) / ACS. BODIPY-Based Photoacid Generators for Light-Induced Cationic Polymerization. Available at:[Link]

-

[6] The Journal of Organic Chemistry (ACS). Photolysis of triarylsulfonium salts in alcohol. Available at:[Link]

-

[3] ResearchGate. The triphenylsulfonium cation was varied by adding a substituent group... Available at:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. US11173667B2 - Precision system for additive fabrication - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Cas 81416-37-7,(4-METHYLPHENYL)DIPHENYL SULFONIUM TRIFLUOROMETHANESULFONATE | lookchem [lookchem.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Photoinitiation Mechanism of (4-Methylphenyl)diphenylsulfonium Salts

For Researchers, Scientists, and Drug Development Professionals

Foreword

The field of photopolymerization has been revolutionized by the development of efficient photoinitiators capable of converting light energy into chemical reactivity. Among these, triarylsulfonium salts have emerged as a cornerstone for cationic polymerization, finding widespread applications in coatings, adhesives, inks, and advanced microelectronics. This guide provides a comprehensive exploration of the photoinitiation mechanism of a key member of this class: (4-Methylphenyl)diphenylsulfonium salts. As a Senior Application Scientist, my goal is to present not just a collection of facts, but a cohesive narrative grounded in mechanistic understanding and practical experimental considerations. This document is designed to be a valuable resource for both seasoned researchers and those new to the field, offering insights into the fundamental photochemistry and its translation into powerful polymerization techniques.

Introduction to (4-Methylphenyl)diphenylsulfonium Salts: A Versatile Photoacid Generator

(4-Methylphenyl)diphenylsulfonium salts are a class of triarylsulfonium salt photoinitiators. These compounds are characterized by a central sulfur atom bonded to three aryl groups, one of which is a 4-methylphenyl (tolyl) group, and two are phenyl groups. The cationic sulfonium moiety is balanced by a non-nucleophilic anion, such as hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻). The choice of this counter-ion is critical, as it influences the strength of the generated acid and, consequently, the polymerization kinetics.[1]

Upon absorption of ultraviolet (UV) radiation, these salts undergo irreversible photolysis, generating a strong Brønsted acid. This photo-generated acid is the primary active species responsible for initiating cationic polymerization of a wide range of monomers, most notably epoxides and vinyl ethers. The efficiency of acid generation and the inherent thermal stability of these salts make them highly attractive for industrial applications where controlled, on-demand curing is required.

The Core Mechanism: A Dual Pathway of Photo-Induced Reactivity

The photoinitiation process of (4-Methylphenyl)diphenylsulfonium salts is a complex sequence of events that begins with the absorption of a photon and culminates in the initiation of a polymer chain. The mechanism is understood to proceed through two primary, competing pathways following excitation to the singlet excited state: heterolytic and homolytic cleavage of a carbon-sulfur bond.[2][3]

Photochemical Excitation

Heterolytic Cleavage: The Direct Path to Cationic Initiation

The predominant pathway upon direct irradiation is believed to be heterolytic cleavage of the C-S bond from the singlet excited state.[2] This process results in the formation of a phenyl cation and a diaryl sulfide.

Caption: Homolytic cleavage of the excited sulfonium salt.

These radical species can undergo a variety of subsequent reactions. The diarylsulfinyl radical cation can also abstract a hydrogen atom from a hydrogen donor (RH) to produce a Brønsted acid. Furthermore, the generated phenyl radical can initiate free-radical polymerization if suitable monomers (e.g., acrylates) are present. [4]This dual nature allows (4-Methylphenyl)diphenylsulfonium salts to be used in hybrid polymerization systems.

In-Cage vs. Escape Reactions and Final Product Formation

The initially formed radical and cationic pairs can either recombine within the solvent "cage" or diffuse apart as "escape" products. In-cage recombination can lead to the formation of rearrangement products like phenylthiobiphenyls. [2]The escape products are responsible for initiating polymerization. The overall photolysis leads to a complex mixture of products, including diaryl sulfide, benzene (from the phenyl radical abstracting a hydrogen), and the crucial Brønsted acid.

Initiation of Polymerization: From Photo-event to Polymer Chain

The primary application of (4-Methylphenyl)diphenylsulfonium salts is the initiation of cationic polymerization. However, their ability to generate free radicals also enables their use in radical and hybrid systems.

Cationic Polymerization

The Brønsted acid (H⁺A⁻, where A⁻ is the non-nucleophilic counter-ion) generated from the photolysis of the sulfonium salt is a powerful initiator for the cationic polymerization of monomers such as epoxides, vinyl ethers, and styrenes. [1]The initiation step involves the protonation of the monomer, creating a reactive cationic species that then propagates by adding to other monomer units.

Caption: Initiation and propagation in cationic polymerization.

The rate and efficiency of the polymerization are highly dependent on the nature of the counter-ion. Larger, less nucleophilic anions like SbF₆⁻ lead to more active propagating species and faster polymerization rates compared to smaller anions like BF₄⁻. [1]

Radical Polymerization

The aryl radicals generated during homolytic cleavage can initiate the polymerization of vinyl monomers like acrylates and methacrylates. [4]This process follows the conventional mechanism of free-radical polymerization, involving initiation, propagation, and termination steps. The efficiency of radical initiation by triarylsulfonium salts can be lower than that of conventional radical photoinitiators, but it provides a useful tool for hybrid curing systems where both cationic and radical polymerization are desired simultaneously.

Experimental Methodologies for Mechanistic Elucidation

A deep understanding of the photoinitiation mechanism of (4-Methylphenyl)diphenylsulfonium salts relies on a suite of sophisticated analytical techniques. The following sections provide detailed, step-by-step methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption characteristics of the photoinitiator, which is crucial for selecting an appropriate light source and understanding the efficiency of light absorption.

Protocol:

-

Preparation of Stock Solution: Accurately weigh a small amount of the (4-Methylphenyl)diphenylsulfonium salt (e.g., with PF₆⁻ anion) and dissolve it in a UV-transparent solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mM).

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution to cover a range of concentrations (e.g., 10 µM to 100 µM).

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the same solvent as a reference in the reference cuvette.

-

Data Acquisition: Record the absorption spectra of the sample solutions over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length (typically 1 cm), and c is the concentration, calculate the molar absorptivity (ε) at λmax.

-

Real-Time Fourier-Transform Infrared (RT-FTIR) Spectroscopy

Objective: To monitor the kinetics of the photopolymerization reaction in real-time by tracking the disappearance of a characteristic monomer absorption band. [2][5] Protocol:

-

Sample Preparation: Prepare a formulation containing the monomer (e.g., a cycloaliphatic epoxide), the (4-Methylphenyl)diphenylsulfonium salt photoinitiator (e.g., 1 wt%), and any other additives.

-

FTIR Setup: Use an FTIR spectrometer equipped with a horizontal attenuated total reflectance (ATR) accessory and a UV light source (e.g., a mercury lamp with appropriate filters or a UV-LED).

-

Background Spectrum: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Apply a thin film of the photocurable formulation onto the ATR crystal.

-

Real-Time Monitoring:

-

Start the real-time data acquisition.

-

After a short delay to establish a baseline, turn on the UV light source to initiate polymerization.

-

Continuously collect IR spectra at a high time resolution (e.g., every few seconds).

-

-

Data Analysis:

-

Identify a characteristic absorption band of the monomer that decreases during polymerization (e.g., the epoxide ring vibration around 790-915 cm⁻¹).

-

Plot the normalized peak area or height of this band as a function of time to obtain a conversion vs. time curve.

-

The rate of polymerization can be determined from the slope of this curve.

-

Caption: Workflow for Real-Time FTIR Spectroscopy.

Laser Flash Photolysis (LFP)

Objective: To detect and characterize transient species (e.g., excited states, radicals, and radical cations) generated during the photolysis of the photoinitiator. [6][7] Protocol:

-

Sample Preparation: Prepare a dilute solution of the (4-Methylphenyl)diphenylsulfonium salt in a suitable solvent (e.g., acetonitrile) in a quartz cuvette. The solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen).

-

LFP Setup: Use a nanosecond laser flash photolysis system consisting of a pulsed laser for excitation (e.g., a Nd:YAG laser) and a probe lamp and detector to monitor changes in absorption.

-

Data Acquisition:

-

Excite the sample with a short laser pulse at a wavelength where the sulfonium salt absorbs.

-

Record the transient absorption spectrum at different time delays after the laser pulse.

-

Record the decay kinetics of the transient species at specific wavelengths.

-

-

Data Analysis:

-

Identify the absorption maxima of the transient species.

-

Determine the lifetimes of the transient species from their decay kinetics.

-

Use quenchers (e.g., oxygen for triplet states, specific radical scavengers) to help identify the nature of the transient species.

-

Electron Spin Resonance (ESR) Spectroscopy with Spin Trapping

Objective: To detect and identify the short-lived free radicals generated during the photolysis of the sulfonium salt. [8][9] Protocol:

-

Sample Preparation: Prepare a solution of the (4-Methylphenyl)diphenylsulfonium salt and a spin trapping agent (e.g., PBN or DMPO) in a suitable solvent in an ESR-compatible quartz flat cell or tube. The solution should be deoxygenated.

-

ESR Spectrometer Setup: Place the sample in the cavity of an ESR spectrometer equipped with a light source for in-situ irradiation.

-

Data Acquisition:

-

Record a background ESR spectrum before irradiation.

-

Irradiate the sample with UV light directly in the ESR cavity.

-

Record the ESR spectrum of the spin-adducts formed.

-

-

Data Analysis:

-

Analyze the hyperfine splitting pattern (number of lines, splitting constants) of the ESR spectrum.

-

Compare the experimental splitting constants with literature values for known spin-adducts to identify the trapped radical (e.g., phenyl radical).

-

Quantitative Data and Performance Metrics

While specific quantitative data for (4-Methylphenyl)diphenylsulfonium salts are not extensively reported in a consolidated manner, data from closely related triarylsulfonium salts provide valuable insights into their performance.

| Parameter | Typical Value for Triarylsulfonium Salts | Significance | Reference |

| Photolysis Quantum Yield (Φ-salt) | 0.1 - 0.5 | Efficiency of salt decomposition upon light absorption. | [10][11] |

| Photoacid Generation Quantum Yield (ΦH⁺) | 0.1 - 0.4 | Efficiency of acid production per absorbed photon. | [12] |

| Molar Absorptivity (ε) at λmax | 10,000 - 50,000 M⁻¹cm⁻¹ | Governs the efficiency of light absorption. | [13] |

Conclusion and Future Outlook

(4-Methylphenyl)diphenylsulfonium salts stand as a testament to the power of photochemistry in materials science. Their intricate photoinitiation mechanism, involving a duality of heterolytic and homolytic cleavage pathways, provides a versatile platform for initiating both cationic and radical polymerization. This guide has provided a detailed overview of this mechanism, from the initial absorption of light to the generation of reactive species and the subsequent polymer chain growth. The experimental protocols outlined herein offer a practical framework for researchers to probe and quantify these processes.

Future research in this area will likely focus on several key aspects:

-

Red-Shifting Absorption: Modifying the chromophore of the sulfonium salt to extend its absorption into the visible light region, enabling curing with safer and more energy-efficient light sources like LEDs.

-

Enhanced Quantum Yields: Designing novel sulfonium salt structures with improved efficiency of photoacid generation.

-

Biomedical Applications: Exploring the use of these photoinitiators in biocompatible hydrogels and for drug delivery applications, where spatial and temporal control over polymerization is critical.

The continued exploration of the fundamental photochemistry of (4-Methylphenyl)diphenylsulfonium salts and their analogues will undoubtedly unlock new possibilities in polymer chemistry and materials science, paving the way for the development of next-generation advanced materials.

References

- Kondo, S., Muramatsu, M., & Tsuda, K. (Year). Photoinitiated Free Radical Polymerizations of Styrene and Methyl Methacrylate by Triphenylsulfonium Salts. Journal of Macromolecular Science: Part A - Chemistry.

- Dektar, J. L., & Hacker, N. P. (1990). Photochemistry of triarylsulfonium salts. Journal of the American Chemical Society, 112(16).

- Dektar, J. L., & Hacker, N. P. (1990). Photochemistry of triarylsulfonium salts. OSTI.GOV.

- Welsh, K. M., Dektar, J. L., Garcia-Garibay, M. A., Hacker, N. P., & Turro, N. J. (1992). Photo-CIDNP and Nanosecond Laser Flash Photolysis Studies on the Photodecomposition of Triarylsulfonium Salts. The Journal of Organic Chemistry, 57(15), 4179–4184.

- Gache, B., Lecompère, M., Croutxé-Barghorn, C., Burr, D., L'Hostis, G., & Allonas, X. (2020). Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides: a way to create carbon-fiber reinforced polymers. Polymer Chemistry, 11(46), 7347-7355.

-

JEOL. (n.d.). ESR of Materials –Photopolymerization 3. Retrieved from [Link]

- Gache, B., Lecompère, M., Croutxé-Barghorn, C., Burr, D., L'Hostis, G., & Allonas, X. (2020). Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides: a way to create carbon-fiber reinforced polymers.

- (2025). Triphenylsulfonium topophotochemistry. Photochemical & Photobiological Sciences.

- Welsh, K. M., Dektar, J. L., Garcia-Garibay, M. A., Hacker, N. P., & Turro, N. J. (1992). Photo-CIDNP and nanosecond laser flash photolysis studies on the photodecomposition of triarylsulfonium salts. The Journal of Organic Chemistry, 57(15), 4179-4184.

- Crivello, J. V. (2020).

- (Year).

- (Year). Photo-CIDNP and nanosecond laser flash photolysis studies on the photodecomposition of triarylsulfonium salts. The Journal of Organic Chemistry.

- (Year).

- (Year). Free Radical (Co)Polymeirzation of Methyl methacrylate and Styrene in Room Temperature Ionic Liquids.

- (Year). Living Cationic Ring-Opening Homo-and Copolymerization of Cyclohexene Oxide by "dormant" Species Generation Using Cyclic Ether. The University of Osaka Institutional Knowledge Archive : OUKA.

- (2021). Using FTIR to Observe Chemical Reactions in Real Time. ThermoFisher Scientific.

- (2019).

- (1999). Radical Polymerization of Methyl Methacrylate in the Presence of Magnesium Bromide as the Lewis Acid. Wiley Online Library.

- (n.d.). Laser flash photolysis. The University of Melbourne.

- (2022).

- Schwalm, R., Bug, R., Dai, G., Fritz, P. M., Reinhardt, M., Schneider, S., & Schnabel, W. (1991). Photolysis of tris(4-tert-butoxycarbonyloxyphenyl) sulphonium salts. A mechanistic study. Journal of the Chemical Society, Perkin Transactions 2, (11), 1803-1808.

- (Year). Synthesis of (4-phenylthio)phenyl diphenyl sulfonium hexafluorophosphate salt.

- (n.d.).

- (n.d.).

- (2016). Polymerization Process Monitoring. Mettler Toledo.

- (Year). Photolysis of triarylsulfonium salts.

- (Year). Photoacid generator–polymer interaction on the quantum yield of chemically amplified resists for extreme ultraviolet lithography. RSC Publishing.

- (2025).

- (2023). Radical detection and electron‐spin resonance (ESR) monitoring in polymer materials irradiated with gamma and X‐rays: Polyethylene and polypropylene.

- (Year). Quantum Yields of Photoacid Generation in 193-nm Chemically Amplified Resists by Fluorescence Imaging Spectroscopy.

- (2021).

- (n.d.). Introduction to Laser Flash Photolysis LP980.

- (Year).

- (Year). Synthesis and characterization of tetraphenylammonium salts. PMC - NIH.

- (2023). Detection of Short-lived Free Radicals - Spin-trapping EPR (ESR)

- (2021).

- (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu.

- (Year). UV-vis absorption and photoluminescence spectra of complexes 4a–4f....

-

(Year). (a) UV‐vis absorption spectra of 4‐methyl‐2, 6‐bis‐[(1H‐.[2][4][6].. ResearchGate.

- (Year). Molecular Structure, FT-IR, NMR (13C/¹H)

- (Year). Harnessing (Phenylsulfonyl)difluoromethyl Sulfonium Salt: A Radical Approach to Photoredox-Catalyzed Functionalization of Unsaturated Compounds with the PhSO2CF2 Group. PMC.

- (2023).

- (n.d.). Diphenyl[4-(phenylthio)phenyl]sulfonium Hexafluoroantimonate. TCI (Shanghai) Development Co., Ltd..

- (Year). Triphenylsulfonium topophotochemistry. RSC Publishing.

- (n.d.). GC-MS Archives. Wiley Science Solutions.

- (2000). Mechanism of the Photodissociation of 4-Diphenyl(trimethylsilyl)methyl-N,N-dimethylaniline. JACS.aniline. JACS.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides: a way to create carbon-fiber reinforced polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. scilit.com [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. mgg.chem.ucla.edu [mgg.chem.ucla.edu]

- 8. Electron spin resonance spectroscopy for the study of nanomaterial-mediated generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detection of Short-lived Free Radicals - Spin-trapping EPR (ESR) Applications-ciqtekglobal.com [ciqtekglobal.com]

- 10. Photolysis of tris(4-tert-butoxycarbonyloxyphenyl) sulphonium salts. A mechanistic study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. imaging.org [imaging.org]

- 13. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : Shimadzu SOPS [shimadzu.com.au]

The Solvation Dynamics of (4-Methylphenyl)diphenylsulfonium: A Technical Guide for Advanced Formulation

Executive Summary

(4-Methylphenyl)diphenylsulfonium—frequently utilized as a triflate, hexafluorophosphate, or nonaflate salt—is a highly versatile cationic species employed primarily as a Photoacid Generator (PAG) in chemically amplified resists (CARs), an initiator in cationic polymerization, and a stable cation in Alkaline Exchange Membranes (AEMs).

For formulation scientists and lithography engineers, the solubility of the PAG is a critical performance bottleneck. Insufficient solubility leads to micro-crystallization, non-uniform acid distribution, and catastrophic defect generation in thin-film coatings. This whitepaper provides an in-depth analysis of the solubility profile of (4-Methylphenyl)diphenylsulfonium across various solvent matrices, explaining the thermodynamic causality behind its structural design and providing self-validating protocols for empirical solubility determination.

Physicochemical Causality: The Role of Asymmetry in Solvation

To understand the solubility of (4-Methylphenyl)diphenylsulfonium, one must compare it to its unsubstituted parent molecule, triphenylsulfonium (TPS).

TPS salts possess a highly symmetrical cation structure. This symmetry allows for tight, highly ordered crystal lattice packing, which inherently increases the enthalpy of fusion and lattice energy[1]. Consequently, unsubstituted TPS salts exhibit notoriously poor solubility in standard industrial casting solvents like propylene glycol monomethyl ether acetate (PGMEA) and ethyl lactate, severely limiting their loading capacity in photoresist formulations[1][2].

By introducing a methyl group at the para position of one phenyl ring—creating the p-tolyl derivative—the

Fig 1: Impact of p-tolyl substitution on crystal lattice energy and PGMEA solubility.

Solubility Profile Across Solvent Classes

The solubility of (4-Methylphenyl)diphenylsulfonium is highly dependent on both the solvent's dielectric constant and its hydrogen-bonding capabilities. Furthermore, the choice of counterion (e.g., Triflate,

Polar Aprotic Solvents (The Industry Standard)

Solvents like PGMEA,

Polar Protic Solvents

In the context of Alkaline Exchange Membranes (AEMs), the compound is often converted to its hydroxide (

Aqueous and Non-Polar Solvents

The compound is distinctly hydrophobic. In its functional state within AEMs, it is completely insoluble in water, which is a vital characteristic preventing the leaching of the cationic groups during fuel cell operation[4]. Similarly, it is insoluble in non-polar aliphatic solvents like hexane, which are frequently used as anti-solvents for precipitation and purification during synthesis.

Quantitative Solubility Matrix

| Solvent | Polarity / Type | Estimated Solubility (w/w %) | Primary Application Context |

| PGMEA | Polar Aprotic | > 30% (High) | Photoresist casting solvent[2] |

| Ethyl Lactate | Polar Protic | > 30% (High) | Green alternative lithography solvent |

| Polar Aprotic | > 40% (Very High) | High-boiling co-solvent for thick films | |

| Methanol | Polar Protic | High | AEM casting / Chemical synthesis[4] |

| Water | Highly Polar Protic | Insoluble (< 1%) | AEM operational state (prevents leaching)[4] |

| Hexane | Non-Polar Aliphatic | Insoluble | Anti-solvent for purification |

Experimental Protocol: Self-Validating Solubility Determination

To accurately quantify the solubility of (4-Methylphenyl)diphenylsulfonium salts for proprietary formulations, researchers must employ a rigorous, self-validating thermodynamic equilibrium protocol. Relying on visual dissolution is insufficient; quantitative High-Performance Liquid Chromatography (HPLC) coupled with mass balance checks is required.

Step-by-Step Methodology

-

Solute Preparation: Accurately weigh an excess amount (e.g., 500 mg) of (4-Methylphenyl)diphenylsulfonium triflate into a 5 mL amber glass vial (amber glass prevents premature photo-acid generation)[3].

-

Solvent Addition: Add exactly 1.0 mL of the target solvent (e.g., PGMEA).

-

Isothermal Agitation: Seal the vial and place it in a thermostatic shaker bath set to exactly

. Agitate at 300 RPM. -

Primary Sampling (24 Hours): After 24 hours, extract a 100

aliquot using a syringe equipped with a 0.2 -

Secondary Sampling (48 Hours - Validation Step): Repeat the extraction process at 48 hours.

-

HPLC Quantification: Analyze both the 24h and 48h aliquots using Reverse-Phase HPLC (C18 column, UV detection at 254 nm).

-

Self-Validation Logic: Compare the calculated concentrations of the 24h and 48h samples.

-

Pass: If the concentration difference is

, thermodynamic equilibrium is confirmed. -

Fail: If the difference is

, the system has not reached equilibrium, or solvent evaporation/solute degradation has occurred. The protocol must be restarted.

-

Fig 2: Self-validating isothermal saturation workflow for solubility determination.

Application-Specific Solvent Strategies

Chemically Amplified Resists (CARs)

In semiconductor manufacturing, the photoresist must be spin-coated into an ultra-thin, defect-free film. The high solubility of (4-Methylphenyl)diphenylsulfonium in PGMEA allows formulators to create highly concentrated masterbatches. Upon exposure to Deep-UV light, the compound efficiently undergoes photolysis to generate a strong Brønsted acid (e.g., triflic acid), which catalyzes the deprotection of the polymer resin[2][3].

Cationic Polymerization of Epoxies

When used as a thermal or photochemical initiator for epoxies and oxetanes, the sulfonium salt is often dissolved directly into the reactive monomer mixture. In these systems, cycloaliphatic epoxies act as "reactive diluents." The p-tolyl substitution lowers the melting point and increases the lipophilicity of the salt, allowing it to dissolve directly into the resin without the need for volatile organic compounds (VOCs).

Alkaline Exchange Membranes (AEMs)

For energy devices like fuel cells, the structural integrity of the membrane is paramount. The (4-Methylphenyl)diphenylsulfonium cation demonstrates excellent alkaline stability. Because its hydroxide form is highly soluble in methanol and DMSO, scientists can easily cast homogenous polymer membranes. Once the solvent is evaporated, the resulting membrane is completely insoluble in water, ensuring long-term operational stability in hydrated fuel cell environments[4].

References

- Sulfonium salt and photo-acid generator Google P

-

Synthesis of Triarylsulfonium Salts with Sterically Demanding Substituents and Their Alkaline Stability ResearchGate[Link]

Sources

- 1. US20140357896A1 - Sulfonium salt and photo-acid generator - Google Patents [patents.google.com]

- 2. US20140357896A1 - Sulfonium salt and photo-acid generator - Google Patents [patents.google.com]

- 3. Buy (4-Fluorophenyl)diphenylsulfonium triflate | 154093-57-9 [smolecule.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Analysis of (4-Methylphenyl)diphenylsulfonium Salts

Abstract

This technical guide provides a comprehensive analysis of (4-Methylphenyl)diphenylsulfonium salts, a class of compounds pivotal in fields such as photopolymerization and organic synthesis.[1][2] As a Senior Application Scientist, this document moves beyond mere data presentation to offer a foundational understanding of the causality behind spectroscopic observations. We will explore the core analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—as they apply to the structural elucidation and characterization of this triarylsulfonium cation. This guide is designed for researchers, chemists, and drug development professionals who require a robust and validated approach to spectroscopic analysis.

Introduction: The Scientific Imperative

(4-Methylphenyl)diphenylsulfonium salts belong to the broader class of triarylsulfonium (TAS) salts, which are widely employed as cationic photoinitiators in UV-curing processes and as versatile reagents in organic synthesis.[3][4] Their efficacy in these applications is intrinsically linked to their molecular structure and electronic properties. Consequently, unambiguous structural confirmation and purity assessment are paramount for ensuring reproducibility and performance in research and industrial settings.

Spectroscopic methods provide the necessary toolkit for this rigorous characterization. Each technique offers a unique window into the molecule's architecture:

-

NMR Spectroscopy (¹H and ¹³C) maps the carbon-hydrogen framework, revealing the precise connectivity and electronic environment of each atom.

-

Infrared (IR) Spectroscopy identifies the functional groups present by probing their characteristic molecular vibrations.

-

UV-Visible (UV-Vis) Spectroscopy elucidates the electronic transitions within the conjugated π-system, a key aspect of its function as a photoinitiator.[1]

This guide integrates data from these techniques to build a complete and validated spectroscopic profile of the (4-Methylphenyl)diphenylsulfonium cation.

Molecular Structure and Spectroscopic Framework

The core of our analysis is the (4-Methylphenyl)diphenylsulfonium cation. Its structure consists of a central, positively charged sulfur atom bonded to three distinct aryl groups: two unsubstituted phenyl rings and one para-substituted tolyl ring.

Caption: Structure of the (4-Methylphenyl)diphenylsulfonium Cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, providing a detailed map of the molecular framework.

¹H NMR Spectroscopy: Mapping the Proton Environments

Expertise & Experience: The ¹H NMR spectrum provides three key pieces of information: the chemical shift (indicating the electronic environment), the integration (the relative number of protons), and the splitting pattern (revealing adjacent protons). For triarylsulfonium salts, the positively charged sulfur atom acts as an electron-withdrawing group, deshielding the adjacent aromatic protons and shifting their signals downfield compared to unsubstituted benzene (7.36 ppm).

Experimental Protocol: A Self-Validating System

-

Sample Preparation: Dissolve 5-10 mg of the (4-Methylphenyl)diphenylsulfonium salt in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; ensure the compound is fully dissolved.[5]

-

Referencing: Use tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.[5][6]

-

Instrument Setup: Acquire the spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion, particularly in the complex aromatic region.

-

Acquisition Parameters: Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of at least 2 seconds to ensure accurate integration.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.

Spectral Interpretation

The ¹H NMR spectrum is characterized by two main regions:

-

Aromatic Region (δ 7.5–8.0 ppm): The protons on the three aromatic rings appear in this downfield region. The two phenyl rings will give rise to complex multiplets, while the tolyl ring protons typically resolve into a classic AA'BB' system, appearing as two distinct doublets due to the para-substitution.

-

Aliphatic Region (δ ~2.4 ppm): A sharp singlet corresponding to the three equivalent protons of the methyl (-CH₃) group appears in this region.[7] Its integration value should be three relative to the twelve protons in the aromatic region.

Data Summary: ¹H NMR of (4-Methylphenyl)diphenylsulfonium Cation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8–7.6 | Multiplet | 12H | Aromatic Protons (2 x Phenyl, 1 x Tolyl) |

| ~2.4 | Singlet | 3H | Methyl Protons (-CH₃) |

Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.[7]

¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Experience: ¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. Given the molecule's symmetry, we expect to see fewer signals than the total number of carbons. The ipso-carbons directly attached to the electron-withdrawing sulfonium center are significantly deshielded and appear furthest downfield among the aromatic carbons.

Experimental Protocol: The protocol is similar to that for ¹H NMR, but requires a greater number of scans to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ carbons.

Spectral Interpretation

-

Aromatic Region (δ 125–145 ppm): This region contains signals for all aromatic carbons. The ipso-carbons bonded to sulfur are expected around δ 125-130 ppm. The other aromatic carbons will resonate in the δ 130-135 ppm range, with the methyl-substituted carbon of the tolyl ring appearing further downfield (~145 ppm).[8]

-

Aliphatic Region (δ ~21 ppm): A single peak corresponding to the methyl carbon is observed here.[8]

Data Summary: ¹³C NMR of (4-Methylphenyl)diphenylsulfonium Triflate

| Chemical Shift (δ, ppm) | Assignment |

| ~145.8 | Quaternary C of tolyl ring (C-CH₃) |

| ~134.5 | Aromatic CH |

| ~131.7 | Aromatic CH |

| ~131.3 | Aromatic CH |

| ~128.5 | Quaternary C (ipso-C attached to S) |

| ~21.4 | Methyl C (-CH₃) |

| Data based on computed values for the triflate salt.[8] |

Infrared (IR) Spectroscopy

Trustworthiness: IR spectroscopy is a rapid and reliable method for identifying the presence of key functional groups. The spectrum serves as a molecular "fingerprint," where specific absorption bands correspond to the vibrational frequencies of bonds within the molecule.

Experimental Protocol: A Self-Validating System

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is ideal for solid samples, requiring minimal preparation.

-

Background Collection: Before analyzing the sample, run a background scan. This captures the IR spectrum of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal, allowing it to be subtracted from the sample spectrum.[9]

-

Sample Analysis: Place a small amount of the solid (4-Methylphenyl)diphenylsulfonium salt directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software automatically performs the background subtraction and Fourier transform to generate the final transmittance or absorbance spectrum.

Spectral Interpretation

The IR spectrum of (4-Methylphenyl)diphenylsulfonium salts is dominated by vibrations from the aromatic rings and any present counter-ion.

-

Aromatic C-H Stretch: A characteristic, often weak, absorption appears just above 3000 cm⁻¹ (typically ~3030-3080 cm⁻¹).[10][11]

-

Aliphatic C-H Stretch: Absorptions from the methyl group appear just below 3000 cm⁻¹ (~2920-2980 cm⁻¹).

-

Aromatic C=C Ring Stretching: A series of sharp peaks of variable intensity are observed in the 1450–1600 cm⁻¹ region. These are highly characteristic of the aromatic framework.[10]

-

C-H Out-of-Plane Bending: Strong absorptions in the 690–900 cm⁻¹ region arise from the out-of-plane bending of aromatic C-H bonds. The exact positions can help confirm the substitution patterns (monosubstituted and para-disubstituted rings).

-

Counter-ion Vibrations: If the counter-ion is trifluoromethanesulfonate (triflate, OTf⁻), expect very strong, characteristic bands for the S=O (~1260 cm⁻¹) and C-F (~1150 cm⁻¹ and ~1030 cm⁻¹) stretching vibrations.[12][13]

Data Summary: Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3080–3030 | Medium-Weak | Aromatic C-H Stretch |

| 2980–2920 | Weak | Aliphatic C-H Stretch (Methyl) |

| 1600–1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1260 | Very Strong | Asymmetric S=O Stretch (Triflate anion) |

| ~1150 | Very Strong | C-F Stretch (Triflate anion) |

| ~1030 | Very Strong | Symmetric S-O Stretch (Triflate anion) |

| 900–690 | Strong | Aromatic C-H Out-of-Plane Bend |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Authoritative Grounding: As cationic photoinitiators, triarylsulfonium salts are designed to absorb UV radiation.[1] UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals. For (4-Methylphenyl)diphenylsulfonium, the key electronic transitions are the π → π* transitions within the conjugated aromatic system.[14]

Experimental Protocol: A Self-Validating System

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (e.g., acetonitrile, methanol).

-

Sample Preparation: Prepare a dilute solution of the sulfonium salt of a known concentration (typically in the 10⁻⁴ to 10⁻⁵ M range).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and run a baseline scan to zero the instrument.

-

Sample Measurement: Replace the solvent cuvette with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 400 nm.[15]

Spectral Interpretation

Aromatic compounds typically display two main absorption bands:

-

An intense band near 200-210 nm.

-

A less intense, structured band between 255-275 nm.[11]

For triarylsulfonium salts, the conjugation and the presence of the sulfur atom can shift these absorptions. Similar sulfonium salts show a characteristic absorption maximum (λmax) in the 290-300 nm range, which is crucial for their photoinitiation activity.[16]

Data Summary: UV-Vis Absorption

| Parameter | Value | Description |

| λmax | ~290-300 nm | Main π → π* electronic transition |

| λmax | ~260 nm | Secondary aromatic π → π* transition |

Integrated Analytical Workflow

A robust characterization relies not on a single technique, but on the logical integration of data from all methods. The following workflow ensures a comprehensive and self-validating analysis.

Caption: A logical workflow for the integrated spectroscopic analysis.

Conclusion

The spectroscopic characterization of (4-Methylphenyl)diphenylsulfonium salts is a multi-faceted process that provides a high degree of confidence in the material's identity, structure, and purity. By systematically applying and integrating the insights from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy, researchers can build a comprehensive and validated profile of the molecule. This guide provides the foundational principles, field-proven protocols, and interpretive logic necessary to perform this analysis with scientific integrity, ensuring the reliability of data and the success of subsequent applications.

References

-

Synthesis of Triarylsulfonium Salts with Sterically Demanding Substituents and Their Alkaline Stability. The Journal of Organic Chemistry. [Link]

-

Electronic Supplementary Information Triarylsulfonium Hexafluorophosphate Salts as Photoactivated Acidic Catalysts. The Royal Society of Chemistry. [Link]

-

Synthesis and characterization of triarylsulfonium salts as novel cationic photoinitiators for UV-photopolymerization. ResearchGate. [Link]

-

Synthesis of the triarylsulfonium salts. ResearchGate. [Link]

-

Synthesis of Triarylsulfonium Salts with Sterically Demanding Substituents and Their Alkaline Stability. ACS Publications. [Link]

-

Photoinitiator Effect on Depth of Cure in Visible Light Cure Polymerization. Specialty Chemicals. [Link]

-

Soluble and Red-Shifted Sulfonium Salts. RadTech. [Link]

-

(4-Methylphenyl)diphenylsulfonium triflate - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

UV/Vis-absorption spectra of the photoinitiators. ResearchGate. [Link]

- Synthesis of triarylsulfonium salts.

-

Fig. S13 13 C NMR spectra (δ = 220-0 ppm) of isolated PVL-b-PLLA-b-PVL. ResearchGate. [Link]

-

The UV−vis absorption spectra of the observed photoinitiators. ResearchGate. [Link]

-

Photoinitiators for visible light polymerization. Warsaw University of Technology. [Link]

-

Photoinitiator. RadTech International NA. [Link]

-

A new preparation of triarylsulfonium and -selenonium salts via the copper(II)-catalyzed arylation of sulfides and selenides. University of New Hampshire Scholars' Repository. [Link]

-

Introduction to sulfonium salts. ResearchGate. [Link]

-

Spectral Assignments and Reference Data. CONICET. [Link]

-

THE STEREOCHEMISTRY OF SULFONIUM SALTS. CORE. [Link]

-

CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Indian Academy of Sciences. [Link]

-

Sulfonium Salts and Molecular Oxygen. J-STAGE. [Link]

-

1H NMR Chemical Shift ppm table. California State Polytechnic University, Pomona. [Link]

-

1H NMR Chemical Shifts (in ppm) for Some p-Tolyltin(1V) Halocarboxylates. ResearchGate. [Link]

-

UV-visible absorption spectra of different sulfonium salts. ResearchGate. [Link]

-

Spectroscopy of Aromatic Compounds. OpenStax. [Link]

-

1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones. PubMed. [Link]

-

Sulfonium cations as versatile strongly π-acidic ligands. RSC Publishing. [Link]

-

(4-METHYLPHENYL)DIPHENYL SULFONIUM TRIFLUOROMETHANESULFONATE. LookChem. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. [Link]

-

INFRARED SPECTROSCOPY (IR). University of Evansville. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. ACS Publications. [Link]

-

Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. Molecules. [Link]

-

Infrared and NMR Spectra of Arylsulphonamides. Verlag der Zeitschrift für Naturforschung. [Link]

-

UV/Vis spectra of 4′TMPyP. ResearchGate. [Link]

-

Infrared Spectra of Sulfones and Related Compounds. ResearchGate. [Link]

-

Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

Vibrational analysis of 4,4-methylene diphenyl diisocyanate. ResearchGate. [Link]

-

FT-IR spectra of methyl phenyl sulfide (a), methyl phenyl sulfoxide... ResearchGate. [Link]

-

IR AND UV-VIS SPECTROSCOPIC ANALYSIS OF A NEW COMPOUND. MU-Varna.bg. [Link]

-

UV/VIS SPECTROSCOPY. University of Pretoria. [Link]

-

The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra. PMC. [Link]

Sources

- 1. RadTech International NA - Guide to UV Measurement [uvmeasurement.org]

- 2. Cas 81416-37-7,(4-METHYLPHENYL)DIPHENYL SULFONIUM TRIFLUOROMETHANESULFONATE | lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. US4980492A - Synthesis of triarylsulfonium salts - Google Patents [patents.google.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

- 8. spectrabase.com [spectrabase.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

- 13. znaturforsch.com [znaturforsch.com]

- 14. repository.up.ac.za [repository.up.ac.za]

- 15. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. (4-Methylthiophenyl)methyl phenyl sulfonium triflate 187868-29-7 [sigmaaldrich.com]

The Genesis and Evolution of Triarylsulfonium Salt Photoinitiators: A Mechanistic and Methodological Guide

Executive Summary

The advent of photoinitiated cationic polymerization revolutionized materials science, offering a robust alternative to traditional free-radical systems. At the core of this paradigm shift are triarylsulfonium salts , a class of photoacid generators (PAGs) that translate photonic energy into powerful Brønsted superacids. For researchers and drug development professionals, understanding the historical evolution, mechanistic pathways, and structural tuning of these salts is critical. From the fabrication of biocompatible microneedle arrays in transdermal drug delivery to the deep-curing of dental composites, triarylsulfonium photoinitiators provide unparalleled advantages, including immunity to oxygen inhibition and the capacity for "dark cure" propagation[1][2].

Historical Context: The Cationic Paradigm Shift

Prior to the 1970s, industrial photopolymerization was almost entirely dominated by free-radical mechanisms. While effective for acrylates, free-radical systems suffered from a fatal flaw: oxygen inhibition . Oxygen diradicals rapidly quench propagating carbon-centered radicals, leaving tacky, uncured surfaces that are unacceptable in medical and microelectronic applications.

The breakthrough occurred when J.V. Crivello and colleagues at GE Global Research discovered that certain onium salts—specifically diaryliodonium and triarylsulfonium salts—could act as highly efficient single-component cationic photoinitiators[1][3]. Unlike earlier diazonium salts, which released nitrogen gas bubbles (causing structural defects in thick films), triarylsulfonium salts exhibited exceptional thermal stability (decomposition temperatures >120 °C) and high photoacid quantum yields (between 0.6 and 0.9)[1]. This allowed for the stable formulation of single-pot epoxy resins that would remain dormant for months but cure in seconds upon UV exposure.

Mechanistic Pathways of Photoacid Generation

The fundamental utility of a triarylsulfonium salt lies in its ability to generate a protonic acid upon photolysis. The mechanism is a self-validating cascade of photochemical and chemical events.

Upon UV irradiation, the triarylsulfonium cation undergoes excitation, followed by cleavage of the carbon-sulfur (C–S) bond. This cleavage occurs via two competing pathways:

-

Homolytic Cleavage: Yields a diarylsulfonium radical cation and a phenyl radical.

-

Heterolytic Cleavage: Yields a neutral diaryl sulfide and a phenyl cation.

Both pathways produce highly reactive intermediates that rapidly abstract hydrogen atoms from the surrounding environment (monomer or solvent, denoted as RH) to generate a proton (H+). The overall strength and initiating efficiency of the resulting Brønsted acid (H+ X-) is strictly dictated by the non-nucleophilicity of the counter-anion (X-) [1][2].

Causality Check: If a highly nucleophilic anion like chloride (Cl-) is used, the generated acid (HCl) will immediately recombine with the propagating oxonium ion, terminating the polymerization. Therefore, complex metal halides are used. The initiating strength follows the inverse order of the anion's nucleophilicity: SbF6⁻ > AsF6⁻ > PF6⁻ ≫ BF4⁻ [4].

Caption: Photolysis mechanism of triarylsulfonium salts showing homo/heterolytic cleavage to generate Brønsted superacids.

Generational Evolution & Structural Tuning

The primary limitation of 1st-generation triphenylsulfonium salts was their narrow absorption window, restricted to the deep UV region (<300 nm)[2]. To align with the emission spectra of standard mercury arc lamps (e.g., the 365 nm i-line) and modern visible LEDs, the chromophore required structural tuning.

By increasing electron delocalization—such as introducing a phenylthio group—the molar extinction coefficient increases and the absorption maximum red-shifts[1]. Today, 3rd-generation systems utilize photosensitizers (e.g., coumarin or thioxanthone) to push activation well into the visible light spectrum[2].

Quantitative Comparison of Sulfonium Generations

| Generation | Representative Compound | Absorbance Max (λmax) | Photoacid Quantum Yield (Φ) | Thermal Stability | Key Feature / Limitation |

| 1st Gen | Triphenylsulfonium PF6⁻ | ~227 nm | 0.6 - 0.9 | > 120 °C | Excellent stability; limited to deep UV[1] |

| 2nd Gen | Diphenyl(4-phenylthiophenyl)sulfonium PF6⁻ | ~313 nm | 0.6 - 0.8 | > 120 °C | Red-shifted for Hg lamps; improved solubility[1] |

| 3rd Gen | Coumarin-sensitized Sulfonium Systems | > 400 nm | Variable | > 100 °C | Visible light / LED compatible; enables 3D printing[2] |

Self-Validating Experimental Protocol: Synthesis Workflow

While earlier methods relied on complex Grignard reagents[5], Crivello developed a highly efficient "Iodonium Salt Route" for synthesizing triarylsulfonium salts[3]. The following protocol details the copper(II)-catalyzed arylation of diarylsulfides, followed by a critical anion metathesis step.

Caption: Copper-catalyzed synthesis and anion metathesis workflow for triarylsulfonium PAGs.

Step-by-Step Methodology: Synthesis of Triphenylsulfonium Hexafluorophosphate

-

Arylation (C–S Bond Formation): Combine equimolar amounts of diphenyliodonium chloride and diphenyl sulfide in a reaction flask. Add 1-2 mol% of copper(II) benzoate. Heat the mixture to 120 °C for 3 hours.

-

Causality for Catalyst: The Cu(II) catalyst drastically lowers the activation energy required to decompose the iodonium salt. It facilitates the transfer of a phenyl radical-cation to the diphenyl sulfide. Without copper, the reaction demands extreme temperatures that yield unwanted side products[3].

-

-

Aqueous Extraction: Cool the reaction mixture to room temperature and extract with distilled water.

-

Causality for Extraction: The intermediate product, triphenylsulfonium chloride, is highly water-soluble, whereas unreacted diphenyl sulfide remains in the organic phase, allowing for easy phase-separation.

-

-

Anion Metathesis (Ion Exchange): Prepare a saturated aqueous solution of sodium hexafluorophosphate (NaPF6). Add this dropwise to the aqueous extract from Step 2 under vigorous stirring.

-

Causality for Metathesis: The chloride anion is nucleophilic and will terminate cationic chains. Exchanging it for the non-nucleophilic PF6⁻ anion is mandatory to create a viable photoinitiator[3]. Furthermore, triphenylsulfonium hexafluorophosphate is highly hydrophobic; its immediate precipitation drives the equilibrium forward and self-purifies the product.

-

-

Purification: Filter the resulting white precipitate, wash thoroughly with cold distilled water, and recrystallize from ethanol to yield the pure photoinitiator.

Implications for Biomedical & Drug Development

For drug development professionals and biomedical engineers, triarylsulfonium salts offer distinct advantages over traditional radical initiators.

-

Biocompatible Microfabrication: SU-8, a widely used epoxy-based photoresist, relies exclusively on triarylsulfonium PAGs. Because cationic polymerization yields highly crosslinked, chemically inert matrices, SU-8 is extensively used to fabricate microneedle arrays for painless transdermal drug delivery and microfluidic lab-on-a-chip devices.

-

Toxicity Reduction: Free-radical systems often leave behind unreacted acrylate monomers due to oxygen inhibition, which are highly cytotoxic. Cationic epoxies initiated by sulfonium salts undergo "dark cure"—continuing to polymerize after the light source is removed—ensuring near-complete monomer conversion and vastly improving the biocompatibility of dental composites and orthopedic cements[1][2].

References

-

Single-Component Cationic Photoinitiators | Encyclopedia MDPI Source: encyclopedia.pub URL: [Link]

-

Recent Advances and Challenges in Long Wavelength Sensitive Cationic Photoinitiating Systems - MDPI Source: mdpi.com URL: [Link]

-

Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides - RSC Publishing Source: rsc.org URL: [Link]

-

The Photoinitiated Cationic Polymerization of Epoxy Resins - ACS Publications Source: acs.org URL: [Link]

- Source: google.

Sources

- 1. Single-Component Cationic Photoinitiators | Encyclopedia MDPI [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides: a wa ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07561B [pubs.rsc.org]

- 5. US4980492A - Synthesis of triarylsulfonium salts - Google Patents [patents.google.com]

quantum yield of photoacid generation for (4-Methylphenyl)diphenylsulfonium

Title: Quantifying the Quantum Yield of Photoacid Generation for (4-Methylphenyl)diphenylsulfonium: A Mechanistic and Experimental Whitepaper

Executive Summary

(4-Methylphenyl)diphenylsulfonium (MDPS) is a highly efficient triarylsulfonium photoacid generator (PAG). While traditionally the workhorse of semiconductor chemically amplified resists (CARs), MDPS is increasingly utilized by drug development professionals and biomaterial scientists for the spatiotemporal control of cationic hydrogel polymerization and light-triggered drug release matrices.

Understanding and quantifying the quantum yield (

Mechanistic Pathways of Acid Generation

The efficiency of a PAG is dictated by its lowest unoccupied molecular orbital (LUMO) energy and the stability of its intermediate radicals [3]. The introduction of an electron-donating methyl group at the para-position of the phenyl ring in MDPS slightly raises the LUMO energy compared to unsubstituted triphenylsulfonium (TPS), which stabilizes the resulting radical intermediates and influences the C–S bond dissociation dynamics.

Upon exposure to actinic radiation (e.g., Deep UV at 248 nm or 193 nm), MDPS transitions to an excited singlet state. The generation of the Brønsted acid proceeds via two competing pathways [2]:

-

Homolytic Cleavage (Dominant): The C–S bond undergoes homolysis, yielding a diphenylsulfinyl radical cation and a methylphenyl radical.

-

Heterolytic Cleavage (Minor): The bond breaks unevenly, producing diphenyl sulfide and a methylphenyl cation.

In both pathways, the highly reactive intermediates abstract hydrogen atoms from the surrounding solvent or polymer matrix. The liberated proton (

Fig 1: Photochemical mechanism of MDPS acid generation via homolytic and heterolytic pathways.

Quantum Yield Dynamics and Quantitative Data

Quantum yield (

The table below summarizes the quantitative performance of MDPS against other standard PAGs to provide a comparative baseline for formulation scientists.

| Photoacid Generator (PAG) | Exposure Wavelength (nm) | Counterion | Quantum Yield ( | Primary Cleavage Pathway |

| Triphenylsulfonium (TPS) | 248 / 254 | Triflate | ~0.25 - 0.30 | Homolytic |

| (4-Methylphenyl)diphenylsulfonium | 248 / 290 | Triflate | 0.21 - 0.28 | Homolytic |

| (4-Methylphenyl)diphenylsulfonium | 193 | Nonaflate | ~0.20 | Homolytic / Electron Transfer |

| Diphenyliodonium (DPI) | 248 | Triflate | ~0.35 - 0.45 | Heterolytic |

Data synthesized from established actinometric and C-parameter spectroscopic evaluations [1, 4].

Experimental Protocol: Absolute Quantification of Quantum Yield

As a Senior Application Scientist, I frequently observe that the primary failure point in PAG characterization is the reliance on uncalibrated light sources and overlapping spectral indicators. To ensure scientific integrity, the following protocol is designed as a self-validating system .

Causality in Experimental Choices:

-

Why Potassium Iron(III) Trioxalate? Solid-state photodiodes suffer from spectral drift and degradation over time. Chemical actinometry provides an absolute, self-integrating measure of photon flux. Potassium iron trioxalate is chosen because its quantum yield is highly stable (

at 254 nm) and insensitive to minor temperature fluctuations [1]. -

Why Tetrabromophenol Blue (TBPB)? TBPB undergoes a sharp colorimetric transition upon protonation, shifting its absorbance maximum to 610 nm. This wavelength is far removed from the UV absorption window of MDPS (<300 nm), eliminating spectral overlap and allowing for the precise application of the Beer-Lambert law.

Fig 2: Self-validating experimental workflow for quantifying the quantum yield of PAGs.

Step-by-Step Methodology

Step 1: Actinometry Bracketing (Photon Flux Calibration)

-

Prepare a 0.006 M solution of potassium iron(III) trioxalate in 0.1 N

. -

Irradiate 3.0 mL of the actinometer solution in a quartz cuvette (1 cm path length) for exactly 60 seconds using the target UV source (e.g., 254 nm or 290 nm).

-

Develop the solution using 0.1% 1,10-phenanthroline and measure the absorbance of the resulting

complex at 510 nm. -

Calculate the absolute photon flux (

). Self-Validation: Repeat this step immediately after the MDPS exposure to ensure the lamp output did not drift by more than

Step 2: MDPS and Indicator Preparation

-

Prepare a 0.05 mol/L solution of MDPS in spectroscopy-grade acetonitrile.

-

Add a precisely known concentration of Tetrabromophenol Blue (TBPB) indicator to the solution.

-

Self-Validation (Dark Control): Aliquot 3.0 mL of this solution into a foil-wrapped quartz cuvette. Leave it in the exposure chamber for the duration of the experiment without turning on the lamp. If the dark control shows an absorbance change (

) at 610 nm, the batch is thermally compromised and must be discarded.

Step 3: Actinic Exposure

-

Place 3.0 mL of the active MDPS/TBPB solution into a clean quartz cuvette.

-

Irradiate the sample using the calibrated UV source for a strictly controlled duration (e.g., 10 to 30 seconds) to ensure the conversion remains below 10% (preventing inner-filter effects and secondary photolysis).

Step 4: Spectrophotometric Quantification

-

Immediately transfer the cuvette to a UV-Vis spectrophotometer.

-

Measure the absorbance at 610 nm.

-

Calculate the moles of acid generated using the pre-established molar extinction coefficient (

) of protonated TBPB. -

Compute the quantum yield (

) by dividing the moles of acid generated by the total moles of photons absorbed by the MDPS (derived from Step 1).

Conclusion

The quantum yield of (4-Methylphenyl)diphenylsulfonium typically centers around 0.21 under standard deep-UV conditions, making it a highly reliable photoacid generator for both lithographic and advanced biomaterial applications. By adhering to a self-validating protocol utilizing chemical actinometry and non-overlapping colorimetric indicators, researchers can isolate the true photochemical efficiency of the PAG from environmental and thermal artifacts.

References

- US Patent 8,110,711 B2.Processes for production of 2-bromo-2,2-difluoroethanol and 2-(alkylcarbonyloxy)-1,1-difluoroethanesulfonic acid salt.

-